2-(3,5-Dimethyl-1-piperidinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one
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Overview
Description
2-(3,5-Dimethyl-1-piperidinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1-piperidinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multiple steps:
Formation of the Pyrido[1,2-A]pyrimidin-4-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced through nucleophilic substitution reactions, often using piperidine derivatives.
Attachment of the Thiazolidinone Moiety: This step involves the condensation of thiazolidinone derivatives with the pyrido[1,2-A]pyrimidin-4-one core, typically under mild heating and in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to understand biochemical pathways and mechanisms.
Medicine
Medically, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-1-piperidinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, altering the function of the target molecules and thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethyl-1-piperidinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one
- This compound
Uniqueness
This compound stands out due to its unique combination of functional groups and structural motifs, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C23H28N4O2S2 |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3,5-dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H28N4O2S2/c1-13(2)27-22(29)18(31-23(27)30)10-17-20(25-11-14(3)9-15(4)12-25)24-19-16(5)7-6-8-26(19)21(17)28/h6-8,10,13-15H,9,11-12H2,1-5H3/b18-10- |
InChI Key |
HRKTTYVRESJCHB-ZDLGFXPLSA-N |
Isomeric SMILES |
CC1CC(CN(C1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C(C)C)C |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)C(C)C)C |
Origin of Product |
United States |
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